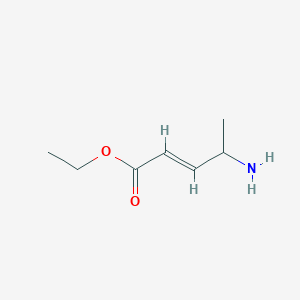

Ethyl (2E)-4-aminopent-2-enoate

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl (E)-4-aminopent-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6(2)8/h4-6H,3,8H2,1-2H3/b5-4+ |

InChI Key |

LVQXQSJXFIEHAZ-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C(C)N |

Canonical SMILES |

CCOC(=O)C=CC(C)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Esters with Amines

One common method involves the reaction of an ester (e.g., ethyl acrylate) with an amine (e.g., ammonia or a primary amine) in the presence of a catalyst. This reaction can be facilitated by microwave-assisted techniques to enhance efficiency and yield.

Multicomponent Reactions

Multicomponent reactions, such as the three-component coupling method using allylpalladium complexes, can also be employed to synthesize complex amino esters. These reactions involve the coupling of boronic acids and allenes with ethyl iminoacetate, offering a regiocontrolled and diastereoselective approach.

Analytical Techniques for Characterization

The structural characterization of this compound can be confirmed using various spectroscopic techniques:

- NMR Spectroscopy : To identify distinct signals corresponding to protons on the double bond and those adjacent to the amino group.

- IR Spectroscopy : To confirm the presence of functional groups such as the ester and amine.

- UV Spectroscopy : To examine ultraviolet absorption in the 200–400 nm range.

Data Table: General Synthesis Conditions for Amino Esters

| Reagents | Conditions | Techniques | Purification |

|---|---|---|---|

| Ethyl acrylate, Amine | Solvent: Methanol/Ethanol, Catalyst: Optional, Microwave Assistance | NMR, IR, UV | Chromatography/Crystallization |

| Ethyl iminoacetate, Boronic Acids, Allenes | Palladium Catalyst, Solvent: Various | NMR, IR, UV | Chromatography/Crystallization |

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-4-aminopent-2-enoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The double bond can be reduced to yield the corresponding saturated ester.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4-aminopent-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its reactive amino group.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-aminopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester moiety can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl (2E)-4-aminopent-2-enoate with structurally related esters, highlighting substituents, molecular formulas, and key features:

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Key Functional Group Effects

Biological Activity

Ethyl (2E)-4-aminopent-2-enoate, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- IUPAC Name : this compound

- Structure : Contains an amino group and an ester functional group, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It can function as a substrate or inhibitor, modulating biochemical pathways that are crucial in various physiological processes. The specific targets and pathways influenced by this compound depend on the context of its application in research or therapeutic settings.

Biological Activities

-

Antimicrobial Properties :

- Studies have indicated that compounds similar to this compound may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. Research has shown that structural modifications can enhance their efficacy against specific bacterial strains.

-

Anti-inflammatory Effects :

- The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

-

Anticancer Activity :

- Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2E)-4-aminopent-2-enoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and protected amino groups. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (40–80°C), and catalytic base selection (e.g., triethylamine or DBU). For reproducibility, monitor reaction progress using TLC or HPLC, and purify via column chromatography with a gradient elution (hexane/ethyl acetate). Ensure stereochemical integrity by verifying the (2E)-configuration via -NMR coupling constants () and NOE correlations .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : -NMR identifies α,β-unsaturated ester protons (δ 5.8–6.5 ppm, doublet of doublets) and amine protons (δ 1.5–2.5 ppm, broad singlet after deprotection). -NMR confirms carbonyl carbons (δ 165–175 ppm).

- IR : Stretching vibrations for ester C=O (~1740 cm) and conjugated enamine C=C (~1600 cm).

- Mass Spectrometry : ESI-MS detects [M+H] with fragmentation patterns indicating ester cleavage and amine loss.

Cross-validate with X-ray crystallography (using SHELX for refinement ) or computational methods (DFT for optimized geometry) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound derivatives be systematically analyzed to predict crystal packing behavior?

- Methodological Answer : Use graph set analysis (as per Etter’s formalism ) to categorize intermolecular interactions. For example:

- Motifs : Identify (amide) and (ester) interactions.

- Tools : Generate Hirshfeld surfaces (CrystalExplorer) and analyze via Mercury CSD. Compare with similar structures in the Cambridge Structural Database (CSD).

- Validation : Refine crystallographic data using SHELXL and visualize hydrogen-bond networks with ORTEP-3 .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses of this compound?

- Methodological Answer :

- Chiral Stationary Phase HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Calibrate with racemic and enantiopure standards.

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.

- Control Experiments : Test for kinetic vs. thermodynamic control by varying reaction time/temperature. Replicate conflicting studies under identical conditions (e.g., catalyst loading, solvent purity) to isolate variables .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction pathways.

- Validation : Compare predicted with experimental kinetic data (e.g., Arrhenius plots). Use Gaussian or ORCA software for simulations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the amino group in this compound?

- Methodological Answer :

- Experimental pKa : Measure via potentiometric titration (autotitrator with 0.1 M HCl/NaOH) in degassed aqueous solution.

- Theoretical pKa : Compute using COSMO-RS or DFT-based methods (e.g., Jaguar).

- Resolution : Account for solvent effects (implicit vs. explicit solvation models) and conformational flexibility. Validate with UV-Vis spectroscopy (pH-dependent absorbance shifts) .

Q. What statistical methods are appropriate for analyzing variability in biological activity data for derivatives of this compound?

- Methodological Answer :

- ANOVA : Test for significance across multiple batches or synthetic routes.

- QSAR Models : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, dipole moment) with IC values.

- Outlier Detection : Apply Grubbs’ test or Chauvenet’s criterion to exclude anomalous data points .

Experimental Design and Optimization

Q. What steps ensure robust optimization of reaction conditions for high-yield synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use a central composite design to vary temperature, catalyst loading, and solvent ratio. Analyze via response surface methodology (RSM).

- Scale-Up Considerations : Maintain consistent mixing efficiency (Reynolds number > 4000) and heat transfer (jacketed reactor).

- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. How can researchers mitigate racemization during deprotection of the amino group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.